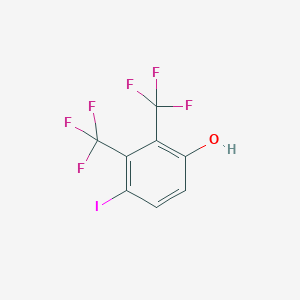

4-Iodo-2,3-bis(trifluoromethyl)phenol

Description

Theoretical Frameworks for the Reactivity of Phenolic Compounds

The reactivity of phenolic compounds is largely governed by the electron-rich nature of the benzene (B151609) ring, which is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. The hydroxyl group exerts a strong +M (mesomeric) effect, increasing electron density at the ortho and para positions, and a weaker -I (inductive) effect due to the electronegativity of the oxygen atom. wikipedia.org This makes phenols highly susceptible to reactions such as halogenation, nitration, and Friedel-Crafts alkylation, primarily at the ortho and para positions. wikipedia.org The presence of other substituents on the ring can either enhance or diminish this reactivity. Activating groups, which are electron-donating, increase the reaction rate, while deactivating groups, which are electron-withdrawing, decrease it. minia.edu.eg

Significance of Iodine Substitution in Aromatic Activation and Functionalization

Iodine, as a substituent on an aromatic ring, introduces unique reactivity. While it is a halogen and thus deactivating due to its inductive electron-withdrawing effect, it is the least electronegative of the common halogens and can be readily introduced onto activated rings like phenols. manac-inc.co.jp The large size of the iodine atom can also introduce significant steric effects. A key feature of iodo-aromatic compounds is the lability of the carbon-iodine bond, which makes them valuable precursors in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of functional groups at the position of the iodine atom, making iodinated phenols versatile synthetic intermediates. The iodination of phenols can be achieved using elemental iodine, often in the presence of a base or an oxidizing agent to form the active iodinating species. manac-inc.co.jpdtu.dk

Influence of Multiple Trifluoromethyl Groups on Aromatic Electronic Properties and Steric Hindrance

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms, exerting a strong -I effect. mdpi.com This has a profound impact on the electronic properties of the aromatic ring, making it significantly more electron-deficient and thus less reactive towards electrophilic substitution. wikipedia.orgyoutube.com The introduction of a -CF3 group is a well-established strategy for deactivating an aromatic ring to reduce metabolism in drug design. mdpi.com In addition to its electronic effects, the trifluoromethyl group is also sterically demanding. documentsdelivered.comacs.org The presence of two such bulky groups in a vicinal (ortho) arrangement, as in 4-Iodo-2,3-bis(trifluoromethyl)phenol, would create considerable steric hindrance around that region of the molecule. This steric crowding can influence the conformation of the molecule and direct the approach of reagents in chemical reactions. acs.orgnih.gov

The table below summarizes the electronic effects of the substituents present in 4-Iodo-2,3-bis(trifluoromethyl)phenol.

| Substituent | Inductive Effect | Mesomeric (Resonance) Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Effect |

| -OH | -I (Electron-withdrawing) | +M (Strongly electron-donating) | Activating | Ortho, Para |

| -I | -I (Electron-withdrawing) | +M (Weakly electron-donating) | Deactivating | Ortho, Para |

| -CF3 | -I (Strongly electron-withdrawing) | None | Strongly Deactivating | Meta |

Overview of Research Directions for Highly Substituted Phenols in Contemporary Organic Synthesis

The synthesis of highly substituted phenols is a significant area of research, as these compounds are key structural motifs in many pharmaceuticals, natural products, and advanced materials. oregonstate.edunih.gov Modern synthetic methods focus on achieving complete regiochemical control, allowing for the precise placement of a variety of substituents on the phenolic ring. oregonstate.eduresearchgate.net Research is directed towards the development of novel catalytic systems and synthetic strategies to overcome the challenges associated with steric hindrance and the electronic deactivation of the aromatic ring by multiple substituents. nih.gov The functionalization of these highly substituted phenols to create even more complex molecular architectures is another active area of investigation, with applications in drug discovery, materials science, and catalysis. oregonstate.eduwisdomlib.org The development of efficient, scalable, and environmentally friendly methods for the synthesis of these valuable compounds remains a key goal in contemporary organic synthesis. nih.gov

Properties

Molecular Formula |

C8H3F6IO |

|---|---|

Molecular Weight |

356.00 g/mol |

IUPAC Name |

4-iodo-2,3-bis(trifluoromethyl)phenol |

InChI |

InChI=1S/C8H3F6IO/c9-7(10,11)5-3(15)1-2-4(16)6(5)8(12,13)14/h1-2,16H |

InChI Key |

SFDLBIYSTUUVKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1O)C(F)(F)F)C(F)(F)F)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodo 2,3 Bis Trifluoromethyl Phenol and Its Precursors

Strategic Synthesis of Bis(trifluoromethyl)phenol Scaffolds

The foundational challenge in the synthesis of the target molecule is the construction of the 2,3-bis(trifluoromethyl)phenol intermediate. This requires the installation of two sterically demanding and electron-withdrawing trifluoromethyl groups adjacent to each other on a phenolic ring, a substitution pattern that is not readily achieved through direct functionalization.

Direct C-H trifluoromethylation of phenol (B47542) to achieve a vicinal (adjacent) 2,3-disubstitution pattern is exceptionally challenging. Most electrophilic trifluoromethylating agents show a strong preference for substitution at the ortho and para positions relative to the activating hydroxyl group. Furthermore, the introduction of the first electron-withdrawing CF3 group deactivates the aromatic ring, making a second trifluoromethylation event more difficult.

Modern methods for introducing multiple trifluoromethyl groups often involve harsh reaction conditions and may not provide the required regioselectivity for a 2,3-pattern. For example, visible-light-promoted multiple trifluoromethylation of phenol derivatives has been developed, but this typically leads to 2,4- or 2,6-disubstituted products. Therefore, constructing the 2,3-bis(trifluoromethyl)phenol scaffold necessitates a more nuanced, multi-step approach rather than direct functionalization of phenol itself.

Given the challenges of direct trifluoromethylation, a logical synthetic strategy involves building the molecule from a precursor that already contains the desired 1,2,3-substitution pattern. While a specific, optimized synthesis for 2,3-bis(trifluoromethyl)phenol is not widely documented, a plausible multi-step route can be devised from commercially available starting materials, such as 1,2-dibromo-3-nitrobenzene (B2914482).

This hypothetical sequence would proceed as follows:

Double Trifluoromethylation: The two bromine atoms on 1,2-dibromo-3-nitrobenzene can be substituted with trifluoromethyl groups. This is typically achieved through a copper-mediated reaction with a trifluoromethyl source like (trifluoromethyl)copper ("CF3Cu"), which can be generated in situ. This step establishes the crucial 1,2-bis(trifluoromethyl) arrangement.

Reduction of the Nitro Group: The nitro group of the resulting 1,2-bis(trifluoromethyl)-3-nitrobenzene is then reduced to an amine. This transformation is a standard procedure in organic synthesis and can be accomplished with high efficiency using methods such as catalytic hydrogenation (e.g., H2 over a palladium catalyst) or chemical reduction (e.g., with tin(II) chloride). This step yields the key intermediate, 2,3-bis(trifluoromethyl)aniline (B3133034).

Conversion of Aniline (B41778) to Phenol: The final step in forming the precursor is the conversion of the amino group of 2,3-bis(trifluoromethyl)aniline into a hydroxyl group. This is classically achieved via the Sandmeyer reaction, which involves diazotization of the aniline with sodium nitrite (B80452) (NaNO2) in a strong acid, followed by hydrolysis of the resulting diazonium salt in boiling aqueous acid to yield the desired 2,3-bis(trifluoromethyl)phenol. Syntheses of other isomers, such as 2,4-bis(trifluoromethyl)phenol (B2654674) from its corresponding aniline, have been successfully demonstrated using this method. chemicalbook.com

Directed and Regioselective Iodination Protocols

With the 2,3-bis(trifluoromethyl)phenol precursor in hand, the final step is the introduction of an iodine atom at the C-4 position. The electronic properties of the precursor make this a highly regioselective transformation. The hydroxyl group is a strongly activating ortho-, para-director, while the two trifluoromethyl groups are strongly deactivating meta-directors. The combined effect overwhelmingly favors electrophilic attack at the C-4 position, which is para to the hydroxyl group and meta to both trifluoromethyl groups.

The deactivating nature of the two CF3 groups requires the use of potent electrophilic iodinating systems to achieve efficient C-4 functionalization.

One effective method for iodinating aromatic rings, including those bearing electron-withdrawing groups, involves the use of molecular iodine (I2) or a source of iodide (like potassium iodide, KI) in the presence of an oxidizing agent. The oxidant's role is to generate a more potent electrophilic iodine species in situ, such as the iodonium (B1229267) ion (I+).

I2/H2O2 System: The combination of molecular iodine and hydrogen peroxide is a simple and selective method for preparing iodinated phenols. orgsyn.org This system has been shown to be effective for phenol derivatives containing electron-withdrawing groups, providing good yields under relatively mild conditions. orgsyn.org

KI/K2FeO4 System: An alternative "green" methodology utilizes potassium iodide (KI) as the iodine source and potassium ferrate (K2FeO4) as the oxidizing agent in water. google.com This approach successfully iodinates a range of phenols in good to excellent yields under mild and non-toxic reaction conditions. google.com

The table below summarizes typical conditions for these oxidative iodination systems on various phenolic substrates.

| Iodinating System | Substrate | Solvent | Yield | Reference |

|---|---|---|---|---|

| I2 / H2O2 | Phenol | Water | Good (mixture of isomers) | orgsyn.org |

| I2 / H2O2 | 4-Nitrophenol | Water | 80% (2-Iodo-4-nitrophenol) | orgsyn.org |

| KI / K2FeO4 | Phenol | Water | 94% (4-Iodophenol) | google.com |

| KI / K2FeO4 | 4-Chlorophenol | Water | 90% (2-Iodo-4-chlorophenol) | google.com |

N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination due to its ease of handling and reactivity. For deactivated aromatic compounds like 2,3-bis(trifluoromethyl)phenol, the reactivity of NIS is significantly enhanced by the addition of a strong acid catalyst.

Acids such as trifluoroacetic acid (TFA) or sulfuric acid protonate the NIS, generating a more powerful electrophilic iodinating agent capable of functionalizing electron-poor rings. googleapis.com This method is known for its high regioselectivity and can be performed under mild conditions with short reaction times. googleapis.com The use of NIS in concentrated sulfuric acid has been specifically shown to iodinate aromatic compounds with strong electron-withdrawing substituents.

The table below presents examples of iodination using NIS on various aromatic substrates.

| Iodinating System | Substrate | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|

| NIS / TFA (catalytic) | Anisole | CH2Cl2 | 98% (p-iodoanisole) | googleapis.com |

| NIS / H2SO4 | Nitrobenzene | H2SO4 | 95% (m-iodonitrobenzene) | |

| NIS / H2SO4 | Benzoic Acid | H2SO4 | 98% (m-iodobenzoic acid) | |

| NIS / TFA | Veratrole | Acetonitrile | 95% |

Metal-Catalyzed Iodination Approaches

Direct C-H iodination is an atom-economical approach to introduce iodine onto an aromatic ring. However, the electron-deficient nature of a bis(trifluoromethyl)phenol ring makes direct electrophilic iodination challenging. Metal catalysis offers a powerful alternative to activate specific C-H bonds for functionalization.

Palladium-catalyzed C-H activation has emerged as a versatile tool for the regioselective functionalization of arenes. nih.gov For phenols, this often requires the use of a directing group to guide the catalyst to a specific C-H bond, typically in the ortho position. nih.govresearchgate.net The mechanism generally involves the formation of a cyclometalated palladium intermediate, which then reacts with an iodine source. nih.govresearchgate.net

A common strategy involves the temporary installation of a directing group on the phenolic oxygen. This group, often containing a coordinating atom like nitrogen or oxygen, positions the palladium catalyst in proximity to the ortho C-H bond, facilitating its cleavage. nih.gov For the synthesis of precursors to 4-Iodo-2,3-bis(trifluoromethyl)phenol, one could envision a strategy starting from 2,3-bis(trifluoromethyl)phenol. The phenolic hydroxyl would first be derivatized with a suitable directing group, such as a picolinyl or pyrimidinyl ether. Subsequent palladium-catalyzed C-H iodination at the ortho position (which would be the 4-position of the final product) would be followed by the removal of the directing group to yield the target molecule.

The choice of the iodine source is crucial for the success of these reactions. While molecular iodine (I₂) can be used, hypervalent iodine reagents are often more effective. nih.gov For instance, a method for the ortho C-H iodination of phenol carbamates utilizes a palladium(II) catalyst with a cyclic hypervalent iodine reagent, Togni's reagent, serving as both the iodine source and the oxidant. frontiersin.orgresearchgate.net This approach demonstrates excellent regioselectivity and functional group tolerance at room temperature. researchgate.net The proposed mechanism involves C-H activation to form a palladacycle, followed by oxidation of Pd(II) to Pd(IV) by the iodine reagent, and subsequent C-I reductive elimination. nih.gov

| Catalyst System | Directing Group | Iodine Source | Key Features |

| Pd(OAc)₂ | Carbamate | Togni's Reagent | Room temperature, high regioselectivity. researchgate.net |

| Pd(OAc)₂ | Pyridine | I₂ / PhI(OAc)₂ | Effective for various arenes. nih.gov |

| Pd(OAc)₂ | Carboxylic Acid | IOAc | Can lead to di-iodination, controlled with additives. nih.gov |

Hypervalent iodine reagents are attractive alternatives to molecular iodine for the iodination of aromatic compounds due to their mild reaction conditions and high reactivity. acs.org Reagents like iodobenzene (B50100) diacetate (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) can act as oxidants in metal-catalyzed reactions or as electrophilic iodine sources themselves. frontiersin.org

In the context of phenol iodination, hypervalent iodine reagents can facilitate the reaction in several ways. They can be used in conjunction with palladium catalysis, as described above, where they act as both an oxidant and an iodine source. frontiersin.org Alternatively, they can be used for direct electrophilic iodination. While phenols are generally reactive towards electrophiles, the presence of two trifluoromethyl groups deactivates the ring, making direct iodination with molecular iodine difficult. Hypervalent iodine reagents, being more electrophilic, can overcome this reduced reactivity.

For example, reagents like o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene (BTI) are known to oxidize phenols to quinones, highlighting their reactivity towards the phenol moiety. nih.gov This reactivity can be harnessed for iodination. A mixture of I₂ and an oxidant like PhI(OAc)₂ can generate a highly electrophilic iodine species in situ, capable of iodinating even deactivated rings. nih.gov Furthermore, the choice of hypervalent iodine reagent can influence the regioselectivity of the reaction.

| Reagent | Role in Iodination | Substrate Scope |

| Togni's Reagent | Iodine source and oxidant in Pd-catalyzed C-H activation. frontiersin.orgresearchgate.net | Phenol carbamates. researchgate.net |

| Iodobenzene diacetate (PIDA) | Oxidant and component of in situ generated electrophilic iodine. nih.govfrontiersin.org | General arenes. nih.gov |

| N-Iodosuccinimide (NIS) | Electrophilic iodine source, often activated by an acid catalyst. organic-chemistry.org | Electron-rich arenes. organic-chemistry.org |

Alternative Synthetic Routes and Convergent Strategies

Beyond direct C-H functionalization, multi-step synthetic sequences and convergent strategies offer alternative pathways to 4-Iodo-2,3-bis(trifluoromethyl)phenol.

Directed ortho-lithiation is a powerful method for the regioselective functionalization of aromatic rings. researchgate.net In this approach, a directing group, often a protected hydroxyl group, directs a strong base like butyllithium (B86547) to deprotonate the adjacent ortho position, creating a highly reactive organolithium intermediate. This intermediate can then be quenched with an electrophile, such as molecular iodine, to introduce a substituent with high regioselectivity.

For the synthesis of precursors to 4-Iodo-2,3-bis(trifluoromethyl)phenol, one could start with a suitably protected 2,3-bis(trifluoromethyl)phenol. The hydroxyl group can be protected with a group that also serves as a directing group, such as a tetrahydropyranyl (THP) ether. researchgate.netacs.org Treatment of this protected phenol with butyllithium would lead to deprotonation at the 4-position, directed by the THP-ether. Subsequent quenching of the resulting aryllithium species with iodine would yield the 4-iodo product. Deprotection of the THP group under acidic conditions would then afford the final product. This strategy has been successfully applied to the synthesis of 2-substituted 4-(trifluoromethyl)phenols, demonstrating the superior directing effect of the protected hydroxyl group over the trifluoromethyl group. researchgate.net

A similar sequence was used in the synthesis of 2,6-bis(trifluoromethyl)phenol, where a THP-protected 2-(trifluoromethyl)phenol (B147641) was subjected to ortho-directed lithiation followed by iodination. acs.org

This strategy involves a stepwise introduction of the functional groups. A potential route could begin with an iodophenol, which is then subjected to fluorination and subsequent trifluoromethylation. However, direct fluorination of an aromatic ring is often challenging. A more plausible approach would be to introduce the trifluoromethyl groups first, followed by iodination.

Alternatively, one could consider a route starting from a di-iodinated phenol. One of the iodine atoms could potentially be replaced by a trifluoromethyl group through a copper-catalyzed trifluoromethylation reaction. beilstein-journals.orgrsc.orgbeilstein-journals.orgnih.gov These reactions typically employ a trifluoromethyl source like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) or a trifluoromethylzinc reagent in the presence of a copper catalyst. beilstein-journals.orgrsc.org The remaining iodine atom would provide the desired functionality. The challenge in this approach lies in achieving selective trifluoromethylation at one of the iodo-positions.

| Reaction | Reagents | Catalyst | Notes |

| Trifluoromethylation of Aryl Iodides | R₃SiCF₃, Fluoride (B91410) Source | Cu(I) salt, Ligand (e.g., phenanthroline) | Widely applicable for various aryl iodides. rsc.orgnih.gov |

| Trifluoromethylation of Aryl Iodides | CF₃I, Zn dust | CuI | Forms a trifluoromethylzinc reagent in situ. beilstein-journals.org |

One could envision a cycloaddition-based cascade. For example, a Diels-Alder reaction between a suitably substituted diene and dienophile could form the six-membered ring with the required substitution pattern. However, constructing the necessary precursors with trifluoromethyl groups and iodine in the correct positions would be synthetically demanding.

More relevant are cascade reactions that involve trifluoromethylation. For instance, visible light-promoted cascade trifluoromethylation/cyclization reactions have been developed to synthesize trifluoromethylated polycyclic aza-heterocycles. mdpi.com While not directly applicable to phenols, this demonstrates the potential of incorporating a trifluoromethylation step into a cascade sequence. A hypothetical cascade could involve the reaction of a simpler phenol derivative that undergoes a series of transformations, including iodination and trifluoromethylation, in a one-pot process. However, developing such a selective and efficient cascade remains a significant synthetic challenge.

Mechanistic Investigations of Chemical Transformations Involving 4 Iodo 2,3 Bis Trifluoromethyl Phenol

Elucidation of Electrophilic Aromatic Substitution Mechanisms

The regioselectivity of electrophilic aromatic substitution reactions on substituted phenols is a well-established area of study, governed by the interplay of the electronic and steric effects of the substituents on the aromatic ring. In the case of 2,3-bis(trifluoromethyl)phenol, the precursor to the titular compound, the directing effects of the hydroxyl and trifluoromethyl groups are paramount in determining the position of substitution.

The formation of 4-iodo-2,3-bis(trifluoromethyl)phenol via the iodination of 2,3-bis(trifluoromethyl)phenol is a prime example of regioselectivity in electrophilic aromatic substitution. The outcome of this reaction is dictated by the directing effects of the substituents already present on the phenol (B47542) ring: the hydroxyl group (-OH) at position 1, and the two trifluoromethyl groups (-CF3) at positions 2 and 3.

The hydroxyl group is a powerful activating group and an ortho, para-director. This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediates formed during electrophilic attack at the ortho and para positions. Conversely, the trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which results in a strong inductive effect. mdpi.comnih.gov This effect deactivates the aromatic ring towards electrophilic attack.

In the case of 2,3-bis(trifluoromethyl)phenol, the potential sites for iodination are positions 4, 5, and 6. The directing effects of the substituents on these positions can be summarized as follows:

| Position | Effect of -OH group (at C1) | Effect of -CF3 group (at C2) | Effect of -CF3 group (at C3) | Overall Predicted Reactivity |

| 4 | Activating (para) | Deactivating (weak) | Deactivating (meta) | Favorable |

| 5 | Deactivating (meta) | Deactivating (meta) | Deactivating (ortho) | Unfavorable |

| 6 | Activating (ortho) | Deactivating (ortho) | Deactivating (weak) | Moderately Favorable |

As indicated in the table, the hydroxyl group activates positions 4 and 6. However, the trifluoromethyl groups exert a strong deactivating influence. The trifluoromethyl group at C2 strongly deactivates the adjacent position 6. The trifluoromethyl group at C3 deactivates position 4. Despite the deactivation by the trifluoromethyl group at C3, the para-directing effect of the hydroxyl group is typically strong. Furthermore, the para position (C4) is sterically less hindered than the ortho position (C6), which is flanked by the hydroxyl and a trifluoromethyl group. This combination of electronic and steric factors leads to the selective formation of 4-iodo-2,3-bis(trifluoromethyl)phenol.

The kinetics of the iodination of phenols are generally found to follow second-order kinetics, being first order with respect to both the phenol and the iodinating agent. iau.ir The reaction rate is significantly influenced by the nature of the substituents on the phenolic ring. Electron-donating groups enhance the reaction rate by increasing the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, such as the trifluoromethyl group, decrease the reaction rate by reducing the ring's electron density. iau.ir

In the case of 2,3-bis(trifluoromethyl)phenol, the presence of two potent electron-withdrawing trifluoromethyl groups significantly deactivates the aromatic ring, making the iodination reaction slower than that of unsubstituted phenol. The strong activating effect of the hydroxyl group is essential for the reaction to proceed at a reasonable rate.

Thermodynamically, the formation of the arenium ion intermediate is the rate-determining step in electrophilic aromatic substitution. The stability of this intermediate is crucial. For the iodination of 2,3-bis(trifluoromethyl)phenol, the arenium ion leading to substitution at the 4-position is the most stable among the possibilities. This is because the positive charge can be delocalized onto the oxygen atom of the hydroxyl group through resonance, and it is located further from the destabilizing influence of the electron-withdrawing trifluoromethyl groups compared to the intermediate for 6-substitution.

Mechanisms of Carbon-Heteroatom Bond Formation

The trifluoromethyl groups and the iodo-substituent in 4-iodo-2,3-bis(trifluoromethyl)phenol are key functional groups that can be involved in or introduced through various carbon-heteroatom bond-forming reactions.

While 4-iodo-2,3-bis(trifluoromethyl)phenol already contains trifluoromethyl groups, understanding their installation provides insight into the C-F bond. Electrophilic trifluoromethylation of phenols can be achieved using hypervalent iodine(III) reagents. mdpi.com These reactions proceed via an electrophilic attack of a "[CF3]+" equivalent on the electron-rich aromatic ring. For a phenol, this would be directed by the hydroxyl group to the ortho and para positions.

Nucleophilic trifluoromethylation is another important pathway for introducing the -CF3 group, often employing reagents like the Ruppert-Prakash reagent (TMSCF3) in the presence of a fluoride (B91410) source. This method is typically used on substrates bearing a leaving group, such as an iodide, in a transition-metal-catalyzed process.

Computational studies have become invaluable in understanding the mechanisms of C-F bond activation. The C-F bond is the strongest single bond in organic chemistry, making its functionalization challenging. Density Functional Theory (DFT) calculations can be used to model the transition states and reaction pathways for the transformation of C-F bonds. These studies can elucidate the role of catalysts in lowering the activation energy for C-F bond cleavage and subsequent functionalization. For a molecule like 4-iodo-2,3-bis(trifluoromethyl)phenol, such studies could predict the feasibility and regioselectivity of reactions involving the trifluoromethyl groups.

Mechanistic Aspects of Metal-Catalyzed Cross-Coupling Reactions

The iodine atom in 4-iodo-2,3-bis(trifluoromethyl)phenol makes it an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-iodine bond of 4-iodo-2,3-bis(trifluoromethyl)phenol. This is often the rate-determining step. The electron-withdrawing nature of the trifluoromethyl groups can facilitate this step by making the carbon of the C-I bond more electrophilic.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the metal center, displacing the halide.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the final product and regenerating the active catalyst.

The electronic properties of the substituents on the aryl iodide can significantly influence the rates and efficiencies of these steps. The two trifluoromethyl groups in 4-iodo-2,3-bis(trifluoromethyl)phenol would be expected to have a notable electronic impact on the reactivity of the molecule in such cross-coupling reactions.

Oxidative Addition and Reductive Elimination Pathways in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. csbsju.edu The catalytic cycle for these reactions typically commences with the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nih.gov

The oxidative addition of 4-Iodo-2,3-bis(trifluoromethyl)phenol to a palladium(0) species is a critical initiation step. The carbon-iodine bond is relatively weak and susceptible to cleavage. The presence of two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring is expected to render the ipso-carbon more electrophilic, thereby facilitating the oxidative addition process. researchgate.net Theoretical studies on similar electron-deficient aryl halides suggest that the oxidative addition can proceed through a monoligated palladium(0) species, which is often more reactive than its bisligated counterpart. uvic.cachemrxiv.org The general order of reactivity for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-Cl > Ar-F. uvic.ca

The final step of the catalytic cycle, reductive elimination, involves the formation of a new carbon-carbon or carbon-heteroatom bond from a palladium(II) or, in some cases, a palladium(IV) intermediate, with the concomitant regeneration of the palladium(0) catalyst. acs.org For a typical cross-coupling reaction, after transmetalation, the newly formed diorganopalladium(II) complex undergoes reductive elimination. The rate and facility of this step are influenced by the steric and electronic nature of the coupling partners and the ancillary ligands. The electron-deficient nature of the 2,3-bis(trifluoromethyl)phenyl group can influence the rate of reductive elimination. In some specialized palladium-catalyzed reactions, particularly those involving trifluoromethylation, palladium(IV) intermediates have been proposed and even isolated. nih.gov Reductive elimination from these high-valent palladium species can be a viable pathway for the formation of challenging bonds, such as aryl-CF3 bonds. nih.gov

Table 1: Representative Rate-Determining Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Step | General Rate-Determining Factor | Influence of 4-Iodo-2,3-bis(trifluoromethyl)phenol |

| Oxidative Addition | C-X bond strength, electronic effects | Electron-withdrawing CF3 groups facilitate this step. |

| Transmetalation | Nature of the organometallic reagent, base, solvent | Can be rate-limiting depending on the coupling partner. |

| Reductive Elimination | Steric hindrance, electronic effects of coupling partners | Electron-withdrawing groups can influence the rate. |

This table provides a generalized overview; the actual rate-determining step can vary based on specific reaction conditions.

Transmetalation Steps with Organoboron, Organotin, and Organozinc Reagents

Transmetalation is a key step in many palladium-catalyzed cross-coupling reactions, where an organic group is transferred from a main group organometallic reagent to the palladium center. The nature of this step varies depending on the organometallic reagent used.

Organoboron Reagents (Suzuki-Miyaura Coupling): The transmetalation step in Suzuki-Miyaura coupling typically requires the activation of the organoboron compound by a base. chembites.orgnih.gov The base converts the boronic acid or ester into a more nucleophilic boronate species, which then transfers its organic group to the palladium(II) center. researchgate.net Two primary pathways for transmetalation have been proposed: one involving the reaction of the boronate with an arylpalladium(II) halide complex, and another where the arylpalladium(II) halide is first converted to a more reactive arylpalladium(II) hydroxide (B78521) or alkoxide complex. chembites.orgnih.gov The electron-deficient nature of the aryl group from 4-Iodo-2,3-bis(trifluoromethyl)phenol on the palladium center can enhance its electrophilicity, potentially accelerating the transmetalation step. nih.gov

Organotin Reagents (Stille Coupling): In Stille coupling, the transmetalation step involves the transfer of an organic group from an organostannane to the palladium(II) complex. This step generally does not require a base. The mechanism of transmetalation in Stille coupling is complex and can be influenced by the ligands on both the palladium and tin centers. The presence of electron-withdrawing groups on the aryl halide partner can promote the transmetalation. nih.gov

Organozinc Reagents (Negishi Coupling): Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. The transmetalation from zinc to palladium is generally fast due to the high nucleophilicity of the organozinc reagent. nih.gov The mechanism is believed to proceed through an associative pathway. The high reactivity of organozinc reagents often allows for milder reaction conditions compared to other cross-coupling reactions. nobelprize.org

Table 2: Comparison of Transmetalation in Different Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Base Requirement | General Mechanistic Feature |

| Suzuki-Miyaura | Organoboron | Yes | Formation of a boronate intermediate. researchgate.net |

| Stille | Organotin | No | Can be the rate-determining step. |

| Negishi | Organozinc | No | Generally a fast and efficient transfer. nih.gov |

Role of Ligands and Solvents in Reaction Efficiency and Selectivity

The choice of ligands and solvents plays a pivotal role in the efficiency and selectivity of palladium-catalyzed cross-coupling reactions involving 4-Iodo-2,3-bis(trifluoromethyl)phenol.

Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are crucial for stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. nih.gov Electron-rich and bulky ligands are often employed to promote the oxidative addition of less reactive aryl halides and to facilitate the reductive elimination step. nih.gov For an electron-deficient substrate like 4-Iodo-2,3-bis(trifluoromethyl)phenol, the choice of ligand is critical to balance the rates of the different steps in the catalytic cycle. For instance, a highly electron-donating ligand can increase the electron density on the palladium center, which might slightly hinder the oxidative addition to the electron-poor aryl iodide but can significantly promote the reductive elimination step.

Solvents: The solvent can influence the reaction rate and mechanism by affecting the solubility of the reactants and catalyst, the stability of intermediates, and the kinetics of the elementary steps. whiterose.ac.ukrsc.org For example, polar aprotic solvents like DMF, dioxane, or THF are commonly used in cross-coupling reactions. The polarity of the solvent can impact the rate of oxidative addition. whiterose.ac.uk In Suzuki-Miyaura couplings, the solvent system, often a mixture of an organic solvent and water, is crucial for the activation of the boronic acid by the base. researchgate.net

Theoretical Chemistry Approaches to Reaction Pathways and Energetics

Theoretical chemistry provides invaluable insights into the intricate details of reaction mechanisms, transition states, and the electronic properties of molecules, which are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations of Transition States and Intermediates

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of palladium-catalyzed cross-coupling reactions. researchgate.netacs.org DFT calculations can be used to model the entire catalytic cycle, providing the geometries and energies of reactants, intermediates, transition states, and products. researchgate.net For reactions involving 4-Iodo-2,3-bis(trifluoromethyl)phenol, DFT studies could elucidate the energy profile of the oxidative addition step, comparing the relative barriers for different palladium ligation states. acs.orgacs.org Furthermore, DFT can be employed to investigate the energetics of the transmetalation and reductive elimination steps, helping to identify the rate-determining step under various conditions. nih.gov Such calculations would also shed light on the influence of the trifluoromethyl groups and the phenolic hydroxyl group on the stability of intermediates and the heights of activation barriers.

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is a qualitative approach used to understand and predict chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org In the context of 4-Iodo-2,3-bis(trifluoromethyl)phenol, FMO analysis can provide insights into its reactivity. The electron-withdrawing trifluoromethyl groups are expected to lower the energy of both the HOMO and LUMO of the phenol ring. rsc.orgtaylorandfrancis.com A lower LUMO energy would indicate a greater susceptibility to nucleophilic attack, which is consistent with the facile oxidative addition to a palladium(0) center. The HOMO-LUMO gap is a key parameter that can be correlated with the chemical reactivity and the electronic excitation properties of the molecule. researchgate.netufla.br

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to its chemical behavior. Charge distribution analysis and molecular electrostatic potential (MEP) mapping are computational tools that visualize the electronic landscape of a molecule. mdpi.com For 4-Iodo-2,3-bis(trifluoromethyl)phenol, an MEP map would likely show a region of positive electrostatic potential around the hydrogen of the hydroxyl group, indicating its acidic nature, and regions of negative potential associated with the oxygen and fluorine atoms. researchgate.netresearchgate.netrsc.org The carbon atom attached to the iodine would exhibit a less negative or even slightly positive potential due to the electron-withdrawing effects of the iodine and trifluoromethyl groups, making it an electrophilic center prone to oxidative addition. These computational maps are valuable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. mdpi.com

Advanced Chemical Transformations and Applications of 4 Iodo 2,3 Bis Trifluoromethyl Phenol

Application as a Key Synthon in Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, undergoing oxidative addition to the palladium(0) center under relatively mild conditions. This inherent reactivity makes 4-iodo-2,3-bis(trifluoromethyl)phenol a valuable building block for the synthesis of more complex molecular architectures. The electron-withdrawing nature of the two trifluoromethyl groups further enhances the electrophilicity of the iodinated carbon, often facilitating the initial oxidative addition step of the catalytic cycle.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester. fishersci.co.ukyonedalabs.com This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of the boron reagents. fishersci.co.uk As an aryl iodide, 4-iodo-2,3-bis(trifluoromethyl)phenol is an ideal substrate for this transformation. The reaction involves a palladium catalyst, a base, and a suitable solvent. The base is crucial for the activation of the organoboron species, facilitating the transmetalation step in the catalytic cycle.

While specific kinetic data for 4-iodo-2,3-bis(trifluoromethyl)phenol is not extensively documented, its reaction with various aryl or vinyl boronic acids would be expected to proceed efficiently to generate complex biaryl or styrenyl phenols, respectively.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table illustrates typical components and conditions for the reaction.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | Toluene/H₂O | 100 |

| Vinylboronic acid | Pd(PPh₃)₄ (5%) | - | Na₂CO₃ | Dioxane/H₂O | 90 |

The Heck and Sonogashira reactions provide powerful methods for the arylation of alkenes and terminal alkynes, respectively, creating substituted alkenes and arylalkynes. wikipedia.orgwikipedia.org

The Heck reaction couples aryl halides with alkenes under the influence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction typically favors the formation of the trans-isomer. 4-Iodo-2,3-bis(trifluoromethyl)phenol serves as a competent arylating agent in this process, allowing for the introduction of the substituted phenolic moiety onto an olefinic scaffold. organic-chemistry.org

The Sonogashira coupling forms a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is unique among palladium-catalyzed cross-couplings as it typically requires a copper(I) co-catalyst in addition to the palladium complex and an amine base. wikipedia.orgorganic-chemistry.org The reaction of 4-iodo-2,3-bis(trifluoromethyl)phenol with various alkynes would yield highly valuable arylalkyne products, which are precursors to many complex organic molecules.

Table 2: Representative Conditions for Heck and Sonogashira Reactions This table illustrates typical components and conditions for these reactions.

| Reaction | Coupling Partner | Pd Catalyst (mol%) | Additive/Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ (2%) | P(o-tol)₃ (4%) | Et₃N | DMF |

| Heck | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3%) | - | K₂CO₃ | Acetonitrile |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ (5%) | CuI (2%) | Et₃N | THF |

The Negishi and Stille reactions offer alternative palladium-catalyzed methods for C-C bond formation, utilizing organozinc and organotin reagents, respectively.

The Negishi coupling involves the reaction of an organohalide with an organozinc compound. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and high functional group tolerance. organic-chemistry.orgnih.gov 4-Iodo-2,3-bis(trifluoromethyl)phenol is a suitable electrophile for coupling with a wide range of alkyl-, vinyl-, and aryl-zinc reagents.

The Stille reaction employs organostannanes (organotin compounds) as the nucleophilic partner. wikipedia.org Organostannanes are air- and moisture-stable and are compatible with a vast array of functional groups, making the Stille coupling a versatile and widely used transformation. wikipedia.orglibretexts.org The primary drawback is the toxicity of the tin reagents and byproducts. wikipedia.org

Table 3: Representative Conditions for Negishi and Stille Reactions This table illustrates typical components and conditions for these reactions.

| Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent |

|---|---|---|---|---|

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ (5%) | - | THF |

| Negishi | Alkylzinc bromide | PdCl₂(dppf) (3%) | - | DMF |

| Stille | Vinyltributylstannane | Pd(PPh₃)₄ (5%) | - | Toluene |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction has become a dominant method for constructing arylamine moieties, which are prevalent in pharmaceuticals and materials science. wikipedia.org The reaction of 4-iodo-2,3-bis(trifluoromethyl)phenol with primary or secondary amines would provide direct access to substituted N-aryl amines. organic-chemistry.orglibretexts.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields, particularly with less nucleophilic amines or sterically hindered substrates. wikipedia.org

Table 4: Representative Conditions for Buchwald-Hartwig Amination This table illustrates typical components and conditions for the reaction.

| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Aniline (B41778) | Pd₂(dba)₃ (2%) | BINAP (3%) | NaOt-Bu | Toluene | 100 |

| Morpholine | Pd(OAc)₂ (2%) | XPhos (4%) | K₃PO₄ | Dioxane | 110 |

The Ullmann condensation is a classic copper-catalyzed reaction that forms C-O, C-S, and C-N bonds by coupling an aryl halide with an alcohol, thiol, or amine, respectively. wikipedia.orgorganic-chemistry.org While modern palladium-catalyzed methods are often preferred, the Ullmann reaction remains a valuable tool, especially for certain substrates. wikipedia.org

For C-O bond formation (Ullmann ether synthesis), 4-iodo-2,3-bis(trifluoromethyl)phenol would react with another phenol (B47542) or an alcohol to form a diaryl ether or an alkyl aryl ether. For C-S bond formation, reaction with a thiol would yield the corresponding aryl sulfide. These reactions traditionally required high temperatures and stoichiometric amounts of copper, but modern protocols often use catalytic amounts of a copper salt with a ligand to facilitate the reaction under milder conditions. wikipedia.orgorganic-chemistry.org

Table 5: Representative Conditions for Ullmann-type Coupling This table illustrates typical components and conditions for the reaction.

| Reaction | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent |

|---|---|---|---|---|---|

| C-O Coupling | Phenol | CuI (10%) | 1,10-Phenanthroline (20%) | Cs₂CO₃ | DMF |

Utilization in Dearomatization Strategies

Dearomatization reactions convert flat, aromatic compounds into three-dimensional, saturated or partially saturated ring systems, providing rapid access to molecular complexity. nih.gov Phenols are common substrates for such transformations due to the electron-rich nature of the aromatic ring. thieme-connect.com Strategies often involve oxidation of the phenol to generate a reactive intermediate, such as a phenoxenium ion or a cyclohexadienone, which can then be trapped by a nucleophile or undergo a rearrangement or cycloaddition. nih.govacs.org

4-Iodo-2,3-bis(trifluoromethyl)phenol is a candidate for oxidative dearomatization. The phenol group can be activated by an oxidant, such as a hypervalent iodine reagent (e.g., phenyliodine diacetate), leading to the formation of a cyclohexadienone. The substituents on the ring would direct the outcome of subsequent reactions. For example, an intermolecular reaction with a nucleophile could lead to a 4,4-disubstituted cyclohexadienone, while an intramolecular process could be designed to form spirocyclic or fused ring systems. The development of asymmetric dearomatization methods allows for the creation of chiral, highly functionalized cyclic structures from simple phenolic precursors. nih.govacs.org

Regio- and Enantioselective Fluorinative Dearomatization

The dearomatization of phenols is a powerful strategy for synthesizing complex three-dimensional molecules from simple, flat aromatic precursors. A particularly sophisticated version of this transformation is the regio- and enantioselective fluorinative dearomatization, which introduces a fluorine atom while creating a chiral center. While specific studies on 4-iodo-2,3-bis(trifluoromethyl)phenol are not extensively detailed in readily available literature, the general mechanism for phenols proceeds via hypervalent iodine catalysis.

This process typically involves an I(I)/I(III) catalytic cycle. An achiral aryl iodide catalyst is oxidized in situ to a chiral iodine(III) species by a terminal oxidant in the presence of a fluoride (B91410) source and a chiral ligand. This chiral iodine(III) reagent then activates the phenol substrate, facilitating a nucleophilic attack by fluoride. The reaction is designed to be highly regioselective, often targeting the para-position. nih.govrsc.org In the case of 4-iodo-2,3-bis(trifluoromethyl)phenol, the para-position is already substituted, suggesting that such a transformation would need to proceed at an ortho-position or involve a more complex rearrangement, representing a challenging synthetic problem.

Formation of Cyclohexadienones and Related Functionalized Scaffolds

The fluorinative dearomatization described above is a direct method for forming fluorinated cyclohexadienones. nih.govrsc.org These structures are valuable intermediates in organic synthesis and are present in numerous bioactive molecules. The reaction converts the planar phenol ring into a non-aromatic, cyclic ketone scaffold, often with newly formed stereocenters.

The general transformation can be summarized as follows:

Activation : The phenol is activated by a hypervalent iodine reagent.

Nucleophilic Attack : A nucleophile (in this case, fluoride) attacks the aromatic ring, typically at the position para to the hydroxyl group.

Dearomatization : The attack breaks the aromaticity, leading to the formation of a cyclohexadienone.

For 4-iodo-2,3-bis(trifluoromethyl)phenol, the formation of such scaffolds would result in highly functionalized molecules containing multiple electron-withdrawing groups, a synthetically useful iodine handle, and a ketone functionality, making them versatile building blocks for further chemical exploration.

Conversion to Other Functional Groups and Derivatization

Oxidation Reactions to Quinones or Iodonium (B1229267) Ylides

The oxidation of phenols using hypervalent iodine reagents can lead to different products depending on the substrate's structure and the reaction conditions. wikipedia.org

Quinones: Phenols are commonly oxidized to quinones. Reagents like o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene (BTI) are effective for this transformation. nih.govnih.gov The regioselectivity (formation of ortho- or para-quinones) is influenced by the choice of oxidant. nih.gov For 4-iodo-2,3-bis(trifluoromethyl)phenol, oxidation would likely yield an ortho-quinone, as the para-position is blocked by the iodine atom. The reaction with an oxidant like IBX would introduce a second hydroxyl group ortho to the existing one, which is then further oxidized to a ketone. mdma.chrsc.org

Iodonium Ylides: Alternatively, phenols with electron-withdrawing groups in the para-position can form stable iodonium ylides upon reaction with hypervalent iodine(III) reagents like (diacetoxyiodo)benzene. wikipedia.orgresearchgate.net Given that 4-iodo-2,3-bis(trifluoromethyl)phenol possesses an iodine atom at the para-position, its propensity to form an iodonium ylide under these conditions would be an area for specific investigation. Iodonium ylides are versatile intermediates, often used as carbene precursors in various synthetic applications. sioc-journal.cn

Table 1: Potential Oxidation Products of Phenols with Hypervalent Iodine Reagents

| Substrate Type | Reagent | Typical Product |

|---|---|---|

| Most Phenols | IBX | Ortho-Quinone |

| Most Phenols | BTI | Para-Quinone (if accessible) |

This table represents general reactivity trends for phenols.

Hydrogenation and Reduction Studies

Hydrogenation of substituted phenols can result in the reduction of the aromatic ring to form cyclohexanols or cyclohexanones, or the hydrogenolysis of substituents. researchgate.net In the case of 4-iodo-2,3-bis(trifluoromethyl)phenol, catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) could potentially lead to several outcomes:

Ring Reduction : Saturation of the benzene (B151609) ring to yield the corresponding substituted cyclohexanol.

Deiodination : Cleavage of the carbon-iodine bond to replace the iodine atom with a hydrogen atom.

Dehalogenation : Under harsh conditions, reduction of the trifluoromethyl groups could occur, though this is generally more difficult.

The selectivity of the reaction would depend heavily on the choice of catalyst, solvent, temperature, and pressure. The C-I bond is susceptible to hydrogenolysis, suggesting that deiodination could be a competing or even a primary reaction pathway.

Formation of Ethers and Esters with Unique Electronic Properties

The phenolic hydroxyl group of 4-iodo-2,3-bis(trifluoromethyl)phenol is a prime site for derivatization to form ethers and esters. The presence of two strongly electron-withdrawing trifluoromethyl groups significantly lowers the pKa of the phenol and influences the electronic properties of its derivatives.

Ethers: Ethers can be synthesized via standard methods such as the Williamson ether synthesis, which involves deprotonating the phenol with a base to form a phenoxide, followed by reaction with an alkyl halide. britannica.com The trifluoromethyl groups enhance the electrophilicity of the aromatic ring and increase the acidity of the hydroxyl proton, facilitating phenoxide formation. The resulting ethers would possess unique electronic characteristics due to the combined inductive effects of the iodine and trifluoromethyl substituents. Aryl trifluoromethyl ethers, in particular, are of interest in medicinal and materials chemistry. beilstein-journals.orgnih.gov

Esters: Esterification can be readily achieved by reacting the phenol with acyl chlorides or anhydrides in the presence of a base. The resulting esters would also exhibit distinct electronic properties, making them potentially useful as building blocks for liquid crystals, polymers, or pharmacologically active molecules.

Exploration in Materials Science and Functional Molecule Design

While specific applications for 4-iodo-2,3-bis(trifluoromethyl)phenol in materials science are not widely documented, its structure suggests significant potential. The trifluoromethyl group is known to impart desirable properties such as thermal stability, lipophilicity, and metabolic stability in functional molecules like pharmaceuticals and agrochemicals. rsc.org

The combination of functionalities in 4-iodo-2,3-bis(trifluoromethyl)phenol makes it an attractive building block:

The iodine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the construction of complex conjugated systems, polymers, or dendrimers.

The two trifluoromethyl groups can enhance the performance of organic electronic materials by modifying their electron-accepting properties and improving their stability.

The phenol group allows for attachment to other molecules or polymer backbones.

These features make the compound a candidate for designing novel liquid crystals, organic light-emitting diode (OLED) materials, or specialized polymers where high thermal stability and specific electronic properties are required.

Synthesis of Novel Fluorinated Liquid Crystals and Polymers

There is no publicly available research that describes the use of 4-Iodo-2,3-bis(trifluoromethyl)phenol as a direct precursor for the synthesis of novel fluorinated liquid crystals or polymers. Although fluorinated phenols are a known class of compounds used in the development of such materials due to the unique properties conferred by fluorine atoms, the specific application of this particular compound has not been reported.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Mechanistic Insights

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering profound insights into the chemical environment of each atom within a molecule. For a multifaceted compound such as 4-Iodo-2,3-bis(trifluoromethyl)phenol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons are highly sensitive to their local electronic environment. The aromatic region of the spectrum for 4-Iodo-2,3-bis(trifluoromethyl)phenol is expected to exhibit two distinct signals corresponding to the two protons on the benzene (B151609) ring. The electron-withdrawing nature of the iodine atom and the two trifluoromethyl (CF₃) groups, along with the electron-donating hydroxyl (-OH) group, will influence the precise chemical shifts of these aromatic protons. The proton ortho to the iodine atom and meta to the hydroxyl group would likely appear at a different chemical shift compared to the proton meta to the iodine and ortho to a trifluoromethyl group.

The coupling between these adjacent protons would result in a doublet of doublets splitting pattern for each, providing information about their connectivity. The magnitude of the coupling constant (J), typically in the range of 7-9 Hz for ortho-coupled protons, would confirm their spatial relationship. The phenolic proton (-OH) would appear as a broad singlet, the chemical shift of which can be highly variable and dependent on factors such as solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for 4-Iodo-2,3-bis(trifluoromethyl)phenol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic CH | 7.0 - 7.8 | d | 7-9 |

| Aromatic CH | 7.0 - 7.8 | d | 7-9 |

| Phenolic OH | 5.0 - 8.0 | br s | N/A |

Note: Predicted values are based on general principles and data from analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For 4-Iodo-2,3-bis(trifluoromethyl)phenol, eight distinct signals are anticipated, corresponding to the six aromatic carbons and the two carbons of the trifluoromethyl groups. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the iodine atom (C-I) is expected to be significantly deshielded, appearing at a lower field. Conversely, the carbon attached to the hydroxyl group (C-OH) will be shielded. The carbons bonded to the electron-withdrawing trifluoromethyl groups will also be deshielded. The quaternary carbons, those not bonded to any protons, will typically show weaker signals in the spectrum. The carbons of the two trifluoromethyl groups will appear as quartets due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 4-Iodo-2,3-bis(trifluoromethyl)phenol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-I | 90 - 100 |

| C-CF₃ | 120 - 135 (quartet) |

| C-CF₃ | 120 - 135 (quartet) |

| C-OH | 150 - 160 |

| Aromatic CH | 115 - 140 |

| Aromatic C (quaternary) | 120 - 150 |

Note: Predicted values are based on general principles and data from analogous compounds. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For 4-Iodo-2,3-bis(trifluoromethyl)phenol, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each of the chemically non-equivalent trifluoromethyl groups. The chemical shifts of these signals will be influenced by their proximity to the other substituents on the aromatic ring. The trifluoromethyl group at the 2-position, being ortho to the hydroxyl group, will likely experience a different electronic environment and thus have a different chemical shift compared to the trifluoromethyl group at the 3-position. The signals for the CF₃ groups will appear as singlets in a proton-decoupled ¹⁹F NMR spectrum.

Two-dimensional NMR techniques are crucial for piecing together the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two aromatic protons, definitively confirming their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would allow for the unambiguous assignment of the protonated aromatic carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For 4-Iodo-2,3-bis(trifluoromethyl)phenol (C₈H₃F₆IO), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This experimentally determined exact mass can then be compared to the theoretical mass to confirm the molecular formula with a high degree of confidence.

Table 3: Theoretical Exact Mass Calculation for 4-Iodo-2,3-bis(trifluoromethyl)phenol

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 3 | 1.007825 | 3.023475 |

| Fluorine (¹⁹F) | 6 | 18.998403 | 113.990418 |

| Iodine (¹²⁷I) | 1 | 126.904473 | 126.904473 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total (C₈H₃F₆IO) | 355.913281 |

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion peak ([M]⁺) would be expected, and its isotopic pattern would be characteristic of a compound containing one iodine atom. Common fragmentation pathways for such a molecule could involve the loss of a trifluoromethyl group ([M-CF₃]⁺), the loss of an iodine atom ([M-I]⁺), or the cleavage of the C-O bond. Analysis of these fragment ions helps to piece together the structure of the original molecule.

Electrospray Ionization (ESI-MS) for Detection of Reaction Intermediates and Non-Covalent Complexes

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful analytical technique characterized by its soft ionization process, which allows for the analysis of thermally labile molecules and non-covalent assemblies. nih.gov The gentleness of ESI-MS makes it particularly suitable for transferring intact molecular complexes from solution to the gas phase for mass analysis. nih.govnih.gov This capability is invaluable for studying reaction mechanisms by detecting transient intermediates or for probing the stoichiometry and stability of weakly bound molecular complexes.

In the context of 4-Iodo-2,3-bis(trifluoromethyl)phenol, ESI-MS could be employed to study its interactions with other molecules, such as proteins or synthetic receptors. The key to successfully observing these non-covalent complexes lies in the careful optimization of instrumental parameters, particularly the ESI source orifice potential, and the composition of the sample solution, such as pH, while generally avoiding organic co-solvents that might disrupt the interactions. nih.gov By preserving the integrity of these complexes during analysis, researchers can gain insights into binding affinities and the specific nature of the intermolecular forces at play.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and By-product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds. It is routinely used to assess the purity of synthesized compounds and to identify potential by-products from a chemical reaction. For phenolic compounds, which can sometimes have limited volatility, a derivatization step may be employed to convert the polar hydroxyl group into a less polar ether or ester, thereby improving chromatographic performance. epa.gov

The analysis of a 4-Iodo-2,3-bis(trifluoromethyl)phenol sample by GC-MS would involve injecting the sample (or its derivative) onto a capillary column, where it is separated from impurities based on its boiling point and interaction with the column's stationary phase. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the parent compound and any co-eluting impurities by comparing the spectra to known databases or by detailed spectral interpretation. This method is crucial for ensuring the compound meets the high purity standards required for subsequent research and application.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. libretexts.orgmsu.edu The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending. libretexts.org

The IR spectrum of 4-Iodo-2,3-bis(trifluoromethyl)phenol is expected to exhibit several characteristic absorption bands that confirm its structure. The presence of the phenolic hydroxyl group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.org The trifluoromethyl (CF₃) groups would produce very strong, characteristic stretching absorptions between 1100 and 1350 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. Furthermore, C-H stretching from the aromatic ring is expected just above 3000 cm⁻¹, while the C-I stretching vibration would be found at lower frequencies, typically below 600 cm⁻¹. libretexts.org Analyzing these vibrational modes allows for a rapid and non-destructive confirmation of the compound's functional group architecture.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Phenol) | Stretching | 3200 - 3600 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium |

| C-F (Trifluoromethyl) | Stretching | 1100 - 1350 | Very Strong |

| C-O (Phenol) | Stretching | 1200 - 1260 | Strong |

| C-I | Stretching | < 600 | Medium to Weak |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including atomic coordinates, can be constructed.

A crystallographic analysis of 4-Iodo-2,3-bis(trifluoromethyl)phenol would yield a wealth of structural data. This includes the precise measurement of all covalent bond lengths (e.g., C-I, C-C, C-F, C-O, O-H), bond angles between adjacent atoms, and torsional angles, which describe the conformation of the molecule. For instance, in related trifluoromethyl-substituted aromatic structures, C-F bond lengths are typically in the range of 1.32-1.35 Å. nih.gov The analysis would also reveal the planarity of the benzene ring and the orientation of the hydroxyl, iodo, and trifluoromethyl substituents relative to it. This level of detail is unattainable by other analytical methods and is critical for understanding the molecule's steric and electronic properties.

| Parameter | Description | Typical Value (based on related structures) |

|---|---|---|

| C-I Bond Length | Distance between Carbon and Iodine atoms | ~2.10 Å |

| C-F Bond Length | Distance between Carbon and Fluorine atoms | 1.32 - 1.35 Å |

| C-O Bond Length | Distance between aromatic Carbon and Oxygen | ~1.36 Å |

| C-C-C Bond Angle | Angle within the aromatic ring | ~120° |

| F-C-F Bond Angle | Angle within the trifluoromethyl group | ~107° |

| Dihedral Angle | Rotation of substituents relative to the ring | Variable |

The solid-state packing of molecules is governed by intermolecular forces. In 4-Iodo-2,3-bis(trifluoromethyl)phenol, two key interactions are expected to play a dominant role: hydrogen bonding and halogen bonding. The phenolic hydroxyl group can act as a hydrogen bond donor (O-H), forming strong interactions with acceptor atoms, such as the oxygen of a neighboring molecule (O-H···O). researchgate.net

The crystal structure reveals not only the molecule's internal geometry but also how individual molecules arrange themselves in the solid state. This crystal packing is a direct consequence of the intermolecular forces discussed above. The interplay between O-H···O hydrogen bonds and C-I···O halogen bonds can lead to the formation of distinct supramolecular motifs, such as chains, sheets, or more complex three-dimensional networks. nih.gov The trifluoromethyl groups, while generally considered weakly interacting, can also influence packing through weak C-H···F interactions or dipole-dipole forces. researchgate.net A detailed analysis of the packing arrangement provides insight into the material's properties, such as its melting point, solubility, and density.

UV-Visible Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength and intensity of this absorption are characteristic of the molecule's electronic structure. For aromatic compounds like phenols, these transitions typically involve the π-electrons of the benzene ring.

Detailed Research Findings

A comprehensive search of scientific literature and chemical databases did not yield specific experimental UV-Visible spectroscopic data for 4-Iodo-2,3-bis(trifluoromethyl)phenol. Consequently, a data table of its photophysical properties such as absorption maxima (λmax), molar absorptivity (ε), and quantum yield cannot be provided at this time.

However, the electronic and photophysical properties of 4-Iodo-2,3-bis(trifluoromethyl)phenol can be qualitatively inferred by examining the effects of its individual substituents—a hydroxyl group, an iodine atom, and two trifluoromethyl groups—on the phenol (B47542) chromophore.

The parent compound, phenol, exhibits characteristic UV absorption bands arising from π → π* transitions within the benzene ring. The hydroxyl (-OH) group, being an activating auxochrome, typically causes a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity compared to unsubstituted benzene.

The presence of a halogen atom, such as iodine, on the benzene ring generally leads to a further red shift of the absorption maxima. This is attributed to the "heavy atom effect" and the involvement of the lone pair electrons of iodine in resonance with the aromatic system. For instance, the introduction of substituents on the phenol ring can alter the energy levels of the π electrons, affecting the absorption spectrum.

Given the complex interplay of these electron-donating (hydroxyl), halogen-related, and strongly electron-withdrawing substituents on the aromatic ring of 4-Iodo-2,3-bis(trifluoromethyl)phenol, its UV-Visible spectrum would be a unique fingerprint resulting from the cumulative electronic effects of these groups. Precise determination of its electronic structure and photophysical properties would require experimental measurement and computational studies.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Iodo-2,3-bis(trifluoromethyl)phenol?

- Methodology :

- Trifluoromethylation : Use radical trifluoromethylation with reagents like Umemoto’s reagent or Togni’s reagent under copper catalysis to introduce CF₃ groups at positions 2 and 3 of phenol derivatives.

- Iodination : Direct electrophilic iodination (e.g., using ICl or N-iodosuccinimide) at the para position of the pre-functionalized bis(trifluoromethyl)phenol intermediate.

- Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization in ethanol/water mixtures to isolate high-purity product.

- Key Challenge : Steric hindrance from CF₃ groups may reduce iodination efficiency; elevated temperatures (60–80°C) or Lewis acid catalysts (e.g., FeCl₃) can mitigate this .

Q. Which analytical techniques are optimal for structural confirmation of this compound?

- Methodology :

- NMR Spectroscopy : ¹⁹F NMR (δ ≈ -60 to -65 ppm for CF₃ groups) and ¹H NMR (aromatic protons: δ 7.2–7.8 ppm, split due to iodine’s spin-½ nucleus).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ (expected m/z ~408).

- X-ray Crystallography : For unambiguous confirmation of regiochemistry (iodo vs. CF₃ positions), though crystal growth is challenging due to high hydrophobicity .

Advanced Research Questions

Q. How do the electron-withdrawing CF₃ and iodo substituents affect reactivity in cross-coupling reactions?

- Methodology :

- Electronic Effects : CF₃ groups deactivate the aromatic ring, reducing nucleophilic substitution rates. However, the iodine atom at position 4 enables Suzuki-Miyaura couplings (e.g., with arylboronic acids) under Pd(PPh₃)₄ catalysis.

- Case Study : Coupling with pyridylboronic acids yields biaryl derivatives with enhanced π-π stacking potential for materials science applications. Reaction optimization requires anhydrous DMF and elevated temperatures (100°C) .

Q. What is the role of 4-Iodo-2,3-bis(trifluoromethyl)phenol in modulating estrogen receptor (ER) signaling pathways?

- Methodology :

- Biological Assays : Competitive binding assays using ER-α/ER-β isoforms (e.g., fluorescence polarization). The compound’s CF₃ groups enhance hydrophobic interactions with ER-α’s ligand-binding domain, as shown in derivatives of similar trifluoromethylated phenols .

- Signal Pathway Analysis : Western blotting to assess ERK/AKT pathway activation in neuronal cells (e.g., SH-SY5Y line). Co-treatment with ER-α antagonists (e.g., MPP) reverses neuroprotective effects, confirming ER-α specificity .

Contradictions and Resolutions

- Synthetic Yield Discrepancies : Radical trifluoromethylation (62% yield) outperforms electrophilic methods (45%) due to better regiocontrol. Contamination by mono- or tri-substituted byproducts is common in electrophilic routes .

- Biological Activity Variability : ER-α binding affinity (IC₅₀ ≈ 1.2 µM) may vary with solvent polarity during assays; DMSO >0.5% reduces ligand-receptor interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.